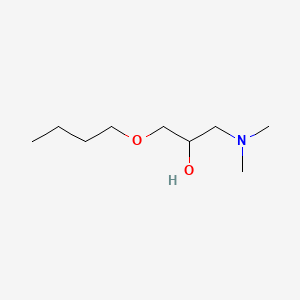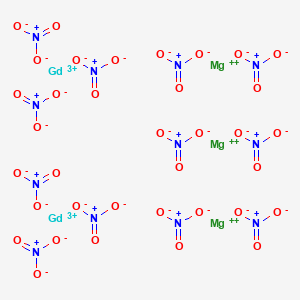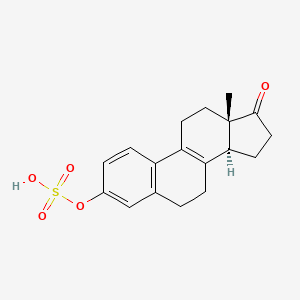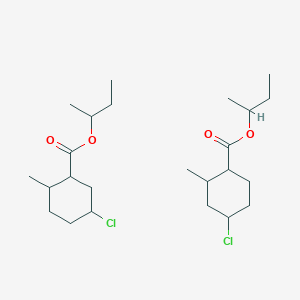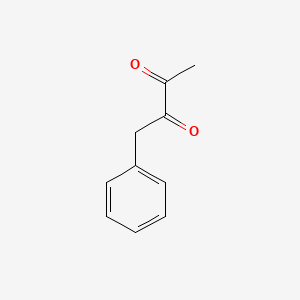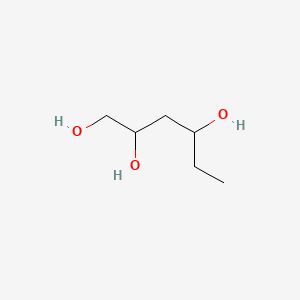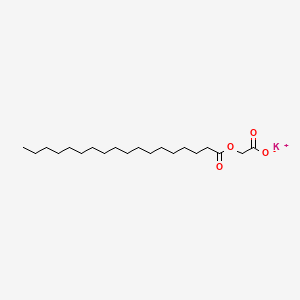
Potassium carboxylatomethyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium carboxylatomethyl stearate is a metal-organic compound, a salt of potassium and carboxylatomethyl stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It is used in various industrial applications due to its unique properties, such as its ability to act as an emulsifier and lubricant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium carboxylatomethyl stearate can be synthesized by reacting carboxylatomethyl stearic acid with potassium hydroxide in an alcoholic solution. The reaction typically involves heating the mixture to ensure complete dissolution and reaction of the components. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carboxylatomethyl stearic acid is mixed with potassium hydroxide. The reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The final product is often obtained in the form of colorless crystals.
Análisis De Reacciones Químicas
Types of Reactions
Potassium carboxylatomethyl stearate undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: In the presence of a strong base, it can undergo saponification to produce glycerol and potassium salts of fatty acids.
Esterification: It can react with alcohols to form esters and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: Glycerol and potassium salts of fatty acids.
Esterification: Esters and water.
Aplicaciones Científicas De Investigación
Potassium carboxylatomethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products.
Mecanismo De Acción
The mechanism of action of potassium carboxylatomethyl stearate involves its ability to interact with various molecular targets. As an emulsifier, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Potassium stearate: A similar compound that is also a potassium salt of a fatty acid, used primarily as an emulsifier and lubricant.
Sodium stearate: Another metallic soap, but with sodium instead of potassium, commonly used in soap production.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant in plastics and rubber.
Uniqueness
Potassium carboxylatomethyl stearate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced emulsifying capabilities and specific interactions with biological membranes. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
62701-02-4 |
|---|---|
Fórmula molecular |
C20H37KO4 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
potassium;2-octadecanoyloxyacetate |
InChI |
InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
CENDLXXXKOPCBM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

